5-[2-(biphenyl-4-yl)-2-oxoethoxy]-7-methyl-4-propyl-2H-chromen-2-one
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Overview
Description
5-(2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHOXY)-7-METHYL-4-PROPYL-2H-CHROMEN-2-ONE is a complex organic compound that features a biphenyl group, a chromenone core, and various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHOXY)-7-METHYL-4-PROPYL-2H-CHROMEN-2-ONE typically involves multiple steps, including the formation of the biphenyl group and the chromenone core. One common method is the Suzuki–Miyaura cross-coupling reaction, which is used to form the biphenyl group by coupling an aryl halide with a boronic acid in the presence of a palladium catalyst . The chromenone core can be synthesized through a series of condensation reactions involving appropriate starting materials and catalysts .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity. The reaction conditions, including temperature, solvent, and catalyst concentration, are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
5-(2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHOXY)-7-METHYL-4-PROPYL-2H-CHROMEN-2-ONE can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols .
Scientific Research Applications
5-(2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHOXY)-7-METHYL-4-PROPYL-2H-CHROMEN-2-ONE has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-(2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHOXY)-7-METHYL-4-PROPYL-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets and pathways. The biphenyl and chromenone moieties can interact with various enzymes and receptors, leading to modulation of biological processes. For example, the compound may inhibit certain enzymes involved in cancer cell proliferation or bacterial growth .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5-(2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHOXY)-7-METHYL-4-PROPYL-2H-CHROMEN-2-ONE is unique due to its combination of biphenyl and chromenone moieties, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C27H24O4 |
---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
7-methyl-5-[2-oxo-2-(4-phenylphenyl)ethoxy]-4-propylchromen-2-one |
InChI |
InChI=1S/C27H24O4/c1-3-7-22-16-26(29)31-25-15-18(2)14-24(27(22)25)30-17-23(28)21-12-10-20(11-13-21)19-8-5-4-6-9-19/h4-6,8-16H,3,7,17H2,1-2H3 |
InChI Key |
YDNPDCRIURLVQV-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C(=CC(=C2)C)OCC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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